![molecular formula C8H9ClOS B12637522 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 921757-27-9](/img/structure/B12637522.png)
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is an organic compound that features a furan ring substituted with a chloropropenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with a furan derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan involves its interaction with molecular targets through its reactive functional groups. The chloropropenyl sulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and benzene derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
921757-27-9 |
|---|---|
Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H9ClOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2 |
InChI Key |
YPKZZGZWDACYTA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCC1=CC=CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


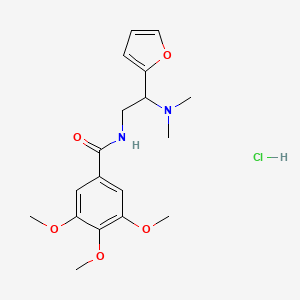
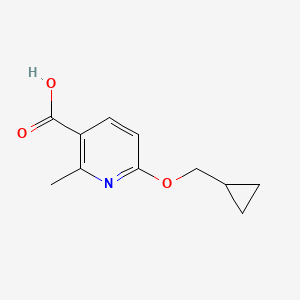
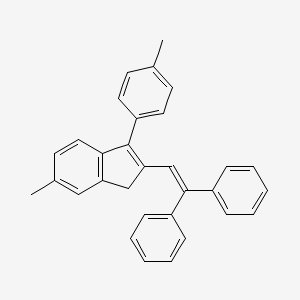
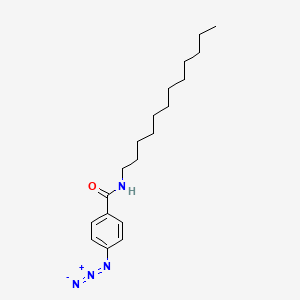
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
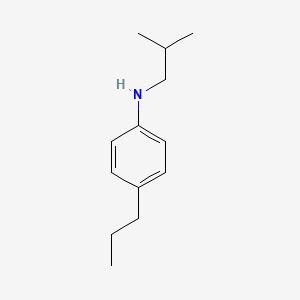
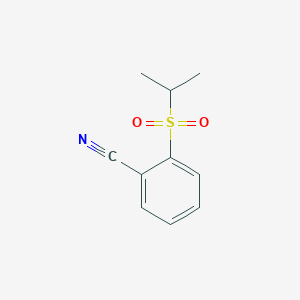
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
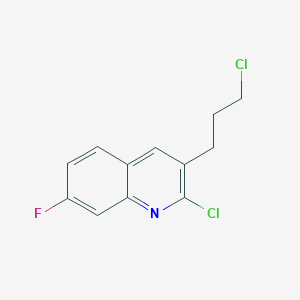
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
